molecular formula C8H18N2 B2992363 N-ethyl-1-methylpiperidin-4-amine CAS No. 876717-32-7

N-ethyl-1-methylpiperidin-4-amine

Cat. No.: B2992363
CAS No.: 876717-32-7
M. Wt: 142.246
InChI Key: GJCMPLHRWWWPHN-UHFFFAOYSA-N
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Description

N-Ethyl-1-methylpiperidin-4-amine (CAS 876717-32-7) is a piperidine derivative with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . It features a piperidine ring substituted with an ethyl group at the nitrogen atom and a methyl group at the 1-position. The compound requires storage under dark, inert conditions (e.g., nitrogen atmosphere) at room temperature due to its sensitivity to environmental degradation .

Properties

IUPAC Name

N-ethyl-1-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-9-8-4-6-10(2)7-5-8/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCMPLHRWWWPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-methylpiperidin-4-amine with ethyl iodide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-ethyl-1-methylpiperidin-4-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-ethyl-1-methylpiperidin-4-one.

    Reduction: N-ethyl-1-methylpiperidin-4-ol.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

N-ethyl-1-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: this compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of N-ethyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Potential Application
This compound C₈H₁₈N₂ 142.24 Ethyl, methyl Likely alkylation of 1-methylpiperidin-4-amine Not specified
(E)-1-Benzyl-N-(methoxynaphthylmethylene)piperidin-4-amine C₂₄H₂₆N₂O 358.48 Benzyl, methoxynaphthylmethylene Schiff base formation (aldehyde + amine) Cholinesterase inhibition
N-(Trifluoroethoxy-pyridinylmethoxy)benzyl-1-methylpiperidin-4-amine C₂₃H₂₈F₃N₃O₃ 451.49 Trifluoroethoxy, pyridinylmethoxy Reductive amination Anticancer activity
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine C₁₀H₁₆N₄ 192.27 Pyrimidinyl Unspecified Drug intermediate
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine C₉H₂₀N₂O 172.27 Methoxyethyl Unspecified Chemical building block

Structural and Physicochemical Differences

  • Substituent Effects: this compound has simple alkyl groups, contributing to moderate lipophilicity and lower molecular weight, which may enhance bioavailability compared to bulkier analogs like the trifluoroethoxy-pyridinyl derivative (MW 451.49) . Trifluoroethoxy Group (compound 6 ): Introduces strong electron-withdrawing effects, improving metabolic stability and target selectivity in anticancer applications.
  • Solubility :

    • The methoxyethyl substituent in N-(2-methoxyethyl)-1-methylpiperidin-4-amine likely enhances water solubility compared to the ethyl group in the target compound.

Biological Activity

N-ethyl-1-methylpiperidin-4-amine (NEMA) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of NEMA, including its mechanisms of action, applications in research and medicine, and relevant case studies.

NEMA has the molecular formula C8_{8}H18_{18}N2_{2} and a molecular weight of 142.24 g/mol. Its structure features ethyl and methyl substitutions on the nitrogen atoms, which may enhance its binding affinity to biological targets compared to similar compounds.

PropertyValue
Molecular FormulaC8_{8}H18_{18}N2_{2}
Molecular Weight142.24 g/mol
Chemical StructureChemical Structure

Research indicates that NEMA exhibits significant interactions with various biological targets, particularly in the context of cancer therapy and neuropharmacology. It has been identified as an inhibitor of heat shock proteins (HSPs) , which play critical roles in cellular stress responses and cancer progression. By inhibiting HSPs, NEMA may enhance the efficacy of chemotherapeutic agents, especially in drug-resistant cancers.

Additionally, NEMA's structural similarities to other piperidine derivatives suggest potential interactions with neurotransmitter systems, indicating its possible role in treating neurological disorders.

Anticancer Activity

NEMA has shown promising results in various studies regarding its anticancer properties:

  • In vitro Studies : It was observed that NEMA could induce apoptosis in cancer cell lines by modulating HSP activity. Flow cytometry analyses indicated that treatment with NEMA led to increased rates of apoptosis in MCF cell lines .
  • In vivo Studies : Animal models demonstrated that NEMA significantly suppressed tumor growth when administered alongside standard chemotherapy drugs, suggesting its potential as an adjuvant therapy.

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neuropharmacological research. Preliminary studies indicate that NEMA may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

Case Studies

  • Case Study on Cancer Treatment : A study involving mice with induced tumors showed that administration of NEMA reduced tumor size by up to 50% compared to control groups. This effect was attributed to the compound's ability to inhibit HSPs and enhance the action of conventional chemotherapy agents .
  • Neuropharmacology Investigation : In a controlled study examining the effects of NEMA on neurotransmitter levels, researchers found significant alterations in dopamine levels post-treatment, suggesting a potential application in treating depression or anxiety-related disorders.

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